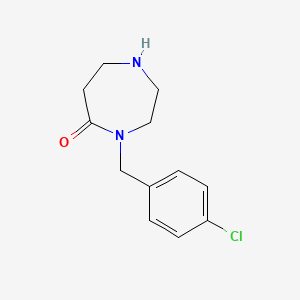

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFRNYDNUYDLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorobenzyl 1,4 Diazepan 5 One and Its Derivatives

Strategies for the Construction of the 1,4-Diazepanone Ring System

The formation of the 1,4-diazepanone ring is a critical step in the synthesis of the target compound and its analogs. Key strategies include intramolecular cyclization reactions and derivatization of the core ring system through methods like reductive amination.

Cyclization Reactions in 1,4-Diazepanone Synthesis

Intramolecular cyclization is a fundamental approach to forming the 1,4-diazepanone ring. This typically involves the reaction of a linear precursor containing appropriately positioned amine and ester or amide functionalities. A common strategy involves the intramolecular reaction of an N-substituted amino acid derivative. For instance, the cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions can lead to the formation of piperidin-2-one derivatives, a reaction that highlights the utility of intramolecular alkylation and Darzens reactions in forming heterocyclic rings. nih.gov While this example leads to a six-membered ring, the principles can be extended to the synthesis of seven-membered diazepanones.

Another relevant cyclization strategy is the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives, which has been utilized to prepare 4-alkyl-4-carboxy-2-azetidinones. researchgate.net This method underscores the potential for forming cyclic amide structures through the reaction of a chloroacetamide with a nucleophilic nitrogen atom within the same molecule.

Reductive Amination Approaches to 1,4-Diazepane Derivatization

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines. libretexts.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This method is particularly useful for introducing substituents onto the nitrogen atoms of the 1,4-diazepane ring system.

In the context of 1,4-diazepane derivatization, reductive amination can be employed to introduce a variety of substituents by reacting a 1,4-diazepane precursor with an appropriate aldehyde or ketone. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.org For instance, the reductive amination of aldehydes and ketones with primary amines can be problematic due to dialkylation; however, a stepwise procedure involving imine formation followed by reduction with NaBH₄ can circumvent this issue. organic-chemistry.org

Catalytic reductive amination of aromatic aldehydes with amines in the presence of hydrogen and a cobalt-based catalyst has also been shown to be effective, providing good yields of the corresponding secondary amines. mdpi.com This approach offers a greener alternative to the use of stoichiometric hydride reagents.

Specific Synthetic Routes to 4-(4-Chlorobenzyl)-1,4-diazepan-5-one and Precursors

The synthesis of the target molecule, this compound, can be envisioned through a couple of plausible routes that leverage the general strategies outlined above. A key aspect of these routes is the careful design and synthesis of crucial intermediates.

Design and Synthesis of Key Intermediates for this compound

A plausible synthetic route to this compound involves the initial N-alkylation of a suitable precursor followed by cyclization. One potential key intermediate is N-(2-aminoethyl)-N-(4-chlorobenzyl)amine . This intermediate could be synthesized through the reductive amination of ethylenediamine (B42938) with 4-chlorobenzaldehyde.

Another critical intermediate would be a derivative suitable for cyclization to form the lactam ring. This could be achieved by reacting N-(2-aminoethyl)-N-(4-chlorobenzyl)amine with a reagent such as chloroacetyl chloride to form N-(2-(chloroacetamido)ethyl)-N-(4-chlorobenzyl)amine . The subsequent intramolecular cyclization of this intermediate under basic conditions would yield the desired this compound. The reaction of aryl amines with chloroacetyl chloride is a well-established method for the synthesis of N-substituted acetamides. nih.gov

An alternative approach involves starting with a pre-formed 1,4-diazepan-5-one (B1224613) and then introducing the 4-chlorobenzyl group. The synthesis of the parent 1,4-diazepan-5-one can be achieved through various methods, including the cyclization of ethyl N-(2-aminoethyl)glycinate. The subsequent N-alkylation of 1,4-diazepan-5-one with 4-chlorobenzyl chloride or bromide would then yield the final product. The N-alkylation of amides with benzyl (B1604629) alcohol catalyzed by Ni/SiO₂–Al₂O₃ has been reported, offering a potential method for this transformation. researchgate.net

Optimized Reaction Conditions and Yields for this compound Synthesis

For the intramolecular cyclization of N-(2-(chloroacetamido)ethyl)-N-(4-chlorobenzyl)amine , a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) would likely be effective. The reaction would proceed via deprotonation of the sulfonamide nitrogen, followed by intramolecular nucleophilic attack on the carbon bearing the chlorine atom.

In the case of N-alkylation of 1,4-diazepan-5-one with a 4-chlorobenzyl halide, the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) would be standard. The reaction temperature would likely be elevated to facilitate the reaction. A study on the regioselective N-alkylation of the 1H-indazole scaffold found that NaH in THF was effective for N-1 selective alkylation with alkyl bromides. beilstein-journals.org

The following table outlines a proposed synthetic scheme with hypothetical, yet plausible, reaction conditions and expected outcomes based on analogous reactions.

| Step | Reactants | Reagents and Conditions | Product | Expected Yield |

| 1 | Ethylenediamine, 4-Chlorobenzaldehyde | NaBH₃CN, Methanol, rt | N-(2-aminoethyl)-N-(4-chlorobenzyl)amine | High |

| 2 | N-(2-aminoethyl)-N-(4-chlorobenzyl)amine, Chloroacetyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | N-(2-(chloroacetamido)ethyl)-N-(4-chlorobenzyl)amine | Moderate to High |

| 3 | N-(2-(chloroacetamido)ethyl)-N-(4-chlorobenzyl)amine | Sodium Hydride, THF, reflux | This compound | Moderate |

Synthesis of Structurally Related 1,4-Diazepane and Diazepanone Analogs

The synthetic methodologies described can be adapted to produce a wide range of structurally related 1,4-diazepane and diazepanone analogs. For example, the synthesis of various substituted 1,4-diazepines and 1,5-benzodiazepines has been achieved through an efficient heteropolyacid-catalyzed procedure involving the reaction of ketimine intermediates with aldehydes. nih.gov

Furthermore, a facile synthesis of 1,4-benzodiazepine-2,5-diones from amino acids has been developed using H₂PtCl₆ as a catalyst, demonstrating the versatility of using readily available starting materials to construct the diazepine (B8756704) core. rsc.org The synthesis of 1-benzyl-1,4-diazepan-5-one (B1267611) has also been reported, providing a close structural analog to the target compound. nih.gov

Chemical Modifications at the N1 and N4 Positions of the Diazepane Ring

The 1,4-diazepan-5-one structure features two nitrogen atoms, N1 and N4, which are primary sites for chemical functionalization. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Common modifications include N-alkylation and N-arylation.

N-Alkylation: This is a fundamental method for introducing alkyl groups onto the nitrogen atoms of the diazepane ring. The reaction typically involves treating the parent diazepan-5-one, which has secondary amine functionalities (N-H), with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. For instance, N1-alkyl-1,4-diazepin-5-ones can be synthesized by reacting 1,4-diazepin-5-one with appropriate alkyl halides. researchgate.net This approach is versatile; for example, N-methyl derivatives have been prepared by treating the parent compound with methyl iodide in dimethylformamide (DMF). clockss.org A related procedure involves the reaction of a diazepine precursor with benzyl 2-bromoacetate to afford the corresponding N-substituted product in high yield. mdpi.com Palladium-catalyzed asymmetric allylic alkylation represents a more advanced method, enabling the synthesis of enantioenriched gem-disubstituted diazepanones. nih.gov

N-Arylation: The introduction of aryl groups at the N1 position can be achieved through transition-metal-catalyzed coupling reactions. nih.gov A notable method involves the use of diaryliodonium salts for the N1-arylation of 1,4-benzodiazepine-2-ones, which are structurally related to diazepanones. This reaction proceeds under mild conditions, using aqueous ammonia (B1221849) as a base, and allows for the synthesis of a library of N1-arylated compounds. nih.gov Such methods are advantageous as they often avoid the high temperatures and strong bases required in traditional copper-catalyzed couplings. nih.gov

Introduction of Halogenated Benzyl Moieties and Other Aryl Substituents

The synthesis of the specific compound, this compound, involves the targeted introduction of a halogenated benzyl group at the N4 position. This is typically accomplished via a nucleophilic substitution reaction, a specific form of N-alkylation.

The general strategy involves reacting the precursor, 1,4-diazepan-5-one, with 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. In this reaction, the N4 nitrogen atom acts as a nucleophile, attacking the benzylic carbon of the 4-chlorobenzyl halide and displacing the halide ion. The reaction is usually carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrogen halide formed as a byproduct. researchgate.net

This methodology is not limited to chlorobenzyl groups. A wide variety of other substituted benzyl and aryl moieties can be introduced by selecting the appropriate halide. For example, procedures for synthesizing derivatives with different aryl groups have been developed. nih.gov The choice of the aryl substituent is critical as it significantly influences the electronic and steric properties of the final molecule. Direct halogenation of the aryl rings already present in a diazepine structure is another strategy, which can be achieved regioselectively using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), sometimes in the presence of a palladium catalyst to direct the substitution to a specific position. nih.gov

Synthesis of Fused Heterocyclic Systems Containing the Diazepane Core

The 1,4-diazepan-5-one ring can serve as a foundational building block for the synthesis of more complex, polycyclic heterocyclic systems. These fused structures are of great interest as they can exhibit unique biological properties. ktu.edu

Several strategies exist for constructing fused systems:

Condensation-Cyclization Reactions: One common approach is the condensation of a diamine-containing precursor with a β-keto ester, which can lead to the formation of a new ring fused to the diazepine core. For example, the reaction of 3,4-diaminothiophene (B2735483) with β-keto esters in refluxing xylene yields thieno[3,4-b] nih.govktu.edudiazepin-2-one derivatives in a single step. clockss.org

Ring-Opening and Subsequent Cyclization: Novel pyrazole- and indole-fused tetrahydro-1,4-diazepinones have been synthesized using a two-step approach. This involves the alkylation of a starting heterocycle (like pyrazole-5-carboxylate) with epichlorohydrin, followed by treatment with ammonia. This process leads to the opening of the oxirane ring and subsequent intramolecular cyclization to form the fused diazepinone system. ktu.edu

Multi-component Reactions: Fused systems can also be assembled through multi-component or domino reactions. These elegant strategies allow for the construction of complex molecules in a single operation. For instance, substituted chromeno[3,4-b]thieno[2,3-e] nih.govktu.edudiazepin-6(12H)-one derivatives have been synthesized, representing a fusion of coumarin, thiophene, and diazepine rings. jocpr.com

These synthetic methodologies highlight the versatility of the 1,4-diazepan-5-one scaffold, enabling extensive chemical exploration through modifications at its nitrogen centers and its use as a core for building intricate fused heterocyclic systems.

Computational Investigations of 4 4 Chlorobenzyl 1,4 Diazepan 5 One and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,4-diazepan-5-one (B1224613) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to achieve this.

Studies on analogs like 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one have shown that the seven-membered diazepine (B8756704) ring typically adopts a stable chair conformation. nih.gov This conformation is the most energetically favorable arrangement, minimizing steric hindrance and torsional strain. In this analog, the substituted 4-chlorophenyl groups are found to occupy equatorial positions, which is a common feature for bulky substituents on cyclic systems to enhance stability. nih.gov For 4-(4-Chlorobenzyl)-1,4-diazepan-5-one, it is highly probable that the diazepan-5-one ring also prefers a chair-like conformation, with the 4-chlorobenzyl group oriented to minimize steric interactions.

The energetic landscape analysis also involves comparing the computed geometrical parameters (bond lengths and angles) with experimental data, often from X-ray crystallography. In studies of related compounds, a good agreement between DFT-optimized structures and crystal structures has been observed, validating the accuracy of the computational approach. nih.govresearchgate.net

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for an Analog, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.gov

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

| Bond Length | C2-N1 | 1.480 (3) | 1.472 |

| Bond Length | C7-N1 | 1.482 (3) | 1.471 |

| Bond Length | C5-O1 | 1.229 (3) | 1.228 |

| Bond Angle | C2-N1-C7 | 115.8 (2) | 115.1 |

| Bond Angle | C5-N4-C3 | 120.3 (2) | 119.8 |

| Bond Angle | O1-C5-N4 | 123.0 (2) | 123.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution, where different colors represent varying electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. In 1,4-diazepan-5-one derivatives, the most negative potential is typically localized around the carbonyl oxygen atom (C=O), making it a primary site for interactions with electrophiles or hydrogen bond donors. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For this class of compounds, positive potential is often found around the hydrogen atoms of the N-H group, highlighting their role as hydrogen bond donors.

Green Regions: Represent neutral or zero potential areas.

By analyzing the MEP surface of this compound, one could predict how it would interact with biological macromolecules, identifying key regions for hydrogen bonding and other electrostatic interactions.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high density of the HOMO are the most probable sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high density of the LUMO are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors for an Analog, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.gov

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -6.21 |

| LUMO Energy (ELUMO) | - | -1.41 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.80 |

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 1.41 |

| Global Hardness (η) | (I - A) / 2 | 2.40 |

| Global Softness (S) | 1 / (2η) | 0.208 |

| Electronegativity (χ) | (I + A) / 2 | 3.81 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.81 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.02 |

These descriptors provide a quantitative measure of the molecule's stability (hardness/softness) and its tendency to accept electrons (electrophilicity index).

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting ligand-target interactions and binding affinities.

The goal of molecular docking is to model the interaction between a ligand, such as this compound, and a protein's binding site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them to identify the most favorable binding mode.

For diazepine derivatives, docking studies have been performed against various biological targets. For instance, the analog 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was docked against the human oestrogen receptor (PDB ID: 3ERT), revealing a strong interaction. nih.gov The binding mode prediction identifies key intermolecular interactions that stabilize the ligand-protein complex, which can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the chlorobenzyl group) and hydrophobic residues in the protein's binding pocket.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Halogen Bonds: The chlorine atom of the chlorobenzyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

A critical outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy indicates a more stable ligand-protein complex and, theoretically, a higher binding affinity.

For example, the docking of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one with the human oestrogen receptor yielded a docking score of -8.9 kcal/mol, suggesting a strong and favorable binding interaction. nih.gov Similarly, docking studies on other diazepine-related compounds against targets like the GABA-A receptor have shown binding energies in the range of -7.5 kcal/mol. mdpi.com

Virtual Screening and Lead Identification using Computational Approaches

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For scaffolds related to 1,4-diazepanone, this approach has been successfully employed to discover novel inhibitors for various therapeutic targets.

The process typically begins with the preparation of a high-resolution crystal structure of the target protein. A library of compounds, which can range from thousands to millions of molecules, is then docked into the active site of the target using specialized software. These docking programs calculate the binding affinity, or docking score, which estimates the strength of the interaction between the small molecule and the protein. Compounds with the best scores are then selected for further investigation.

In a study aimed at discovering novel, selective butyrylcholinesterase (BChE) inhibitors for potential use in late-stage Alzheimer's disease, researchers performed a structure-based virtual screen of two central nervous system-targeted libraries. nih.gov This screening was followed by a rescoring method known as molecular mechanics/generalized born surface area (MM-GBSA) to refine the results. nih.gov This process led to the identification of a 6-hydroxy-1,4-diazepan-2-one derivative as a highly selective, low-micromolar inhibitor of BChE. nih.gov The binding mode and kinetic analysis were subsequently performed to understand the detailed interactions of the identified compound. nih.gov

The general workflow for such a virtual screening campaign is outlined below:

| Step | Description | Key Parameters/Criteria |

| 1. Target Preparation | The 3D crystal structure of the target protein is obtained and refined. This includes adding hydrogen atoms, removing water molecules, and optimizing the structure. | PDB ID of the protein, e.g., 4QTE for MAPKERK. frontiersin.org |

| 2. Ligand Library Preparation | A large database of small molecules is prepared. This involves generating 3D conformations and assigning correct chemical properties. | Tautomeric and ionized states, drug-likeness filters (e.g., Lipinski's Rule of Five). frontiersin.org |

| 3. Molecular Docking | The ligand library is docked into the prepared active site of the target protein. The software calculates binding scores for each compound. | Docking Score (e.g., kcal/mol). A more negative score indicates better binding affinity. frontiersin.org |

| 4. Hit Selection & Rescoring | Top-scoring compounds ("hits") are selected. Often, more computationally intensive methods like MM-GBSA are used to rescore and rank these hits. | Binding free energy (ΔG_bind). |

| 5. Post-Screening Analysis | The binding poses of the top hits are visually inspected and analyzed to ensure key interactions are present. | Hydrogen bonds, hydrophobic interactions, salt bridges. |

This methodology provides a valuable chemical template and novel scaffolds for the development of selective inhibitors, demonstrating the power of virtual screening in diazepanone research. nih.gov

Molecular Dynamics Simulations and Conformational Sampling of Diazepanone Structures

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. utupub.fi For diazepanone structures, MD simulations provide critical insights into the conformational flexibility, stability of ligand-protein complexes, and the influence of solvent on molecular behavior. utupub.firesearchgate.net

In the context of drug design, once a potential lead compound is identified (for example, through virtual screening), MD simulations are often performed on the protein-ligand complex. These simulations, which can span from nanoseconds to microseconds, validate the stability of the predicted binding pose. frontiersin.org Researchers monitor key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. frontiersin.org

For instance, in the investigation of diazepam derivatives as allosteric modulators of the GABA-A receptor, MD simulations were crucial. nih.gov After identifying promising candidates through molecular docking, simulations were run to confirm the stability of the selected complexes and to understand how the modulators exerted their effects on the receptor's chloride channel. nih.gov

A typical MD simulation protocol for a protein-ligand complex involves several key stages:

| Stage | Purpose | Typical Software/Force Field | Duration/Parameters |

| System Preparation | The protein-ligand complex is placed in a simulation box, solvated with water molecules, and neutralized with ions. | GROMACS, AMBER | SPC water model, periodic boundary conditions. utupub.fi |

| Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | Steepest descent and conjugate gradient algorithms. | 5000-10000 steps. |

| Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and pressure is adjusted to atmospheric levels, allowing the solvent to relax around the complex. | NVT (constant volume) and NPT (constant pressure) ensembles. | 100-1000 picoseconds. |

| Production Run | The simulation is run for an extended period to collect data on the trajectory of all atoms. | NPT ensemble. | 10 - 100+ nanoseconds. frontiersin.org |

| Analysis | The resulting trajectory is analyzed to calculate properties like RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bond occupancy, and binding free energies. | VMD, PyMOL for visualization and analysis. | - |

These simulations can reveal different conformational states of the diazepanone ring, which often adopts chair, boat, or twist-boat conformations depending on its substituents and environment. nih.govnih.gov Understanding these dynamic behaviors is essential for structure-based drug design.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack together in the solid state. This is particularly important for understanding the stability, solubility, and polymorphism of pharmaceutical compounds. mdpi.comimist.ma

In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a close analog of the title compound, Hirshfeld surface analysis was performed to investigate the crystal packing. researchgate.net The analysis revealed the percentage contributions of the most significant intermolecular contacts.

| Interaction Type | Contribution (%) | Description |

| H···H | 47.9% | Represents van der Waals forces and is the most significant contributor to the crystal packing. researchgate.net |

| C···H/H···C | 14.8% | Indicates the presence of C-H···π interactions and other van der Waals contacts. researchgate.net |

| O···H/H···O | 10.3% | Corresponds to N-H···O hydrogen bonds, which form dimers in the crystal structure. researchgate.net |

| Cl···H/H···Cl | 8.7% | Highlights the role of the chlorine substituents in forming intermolecular contacts. researchgate.net |

| C···Cl/Cl···C | 7.1% | Further defines the interactions involving the chloro-substituents. researchgate.net |

This quantitative data demonstrates that van der Waals forces (H···H, C···H) and hydrogen bonds (O···H) are the dominant interactions governing the crystal packing of this diazepanone derivative. researchgate.netresearchgate.net Such insights are crucial for crystal engineering and formulation development.

Cheminformatics and QSAR Approaches in 1,4-Diazepanone Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent molecules and reducing the need for extensive synthesis and testing. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the most relevant descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.com

A QSAR study on a series of 32 4-N-aryl- mdpi.comresearchgate.netdiazepane ureas as inhibitors of the CXCR3 receptor successfully developed a predictive model. nih.gov The study identified five key descriptors that significantly affect the inhibitory activity.

| Descriptor | Type | Influence on Activity |

| ClogP | Physicochemical | Represents the lipophilicity of the molecule. |

| 3k | Topological | A kappa shape index descriptor related to molecular cyclicity. |

| ChiInf8 | Topological | A Chi information content descriptor reflecting molecular complexity and branching. |

| ChiInf0 | Topological | Another Chi information content descriptor. |

| AtomCompTotal | Constitutional | The total atom composition of the molecule. |

The resulting linear QSAR model provided a clear guideline for designing new and more potent antagonists of the CXCR3 receptor. nih.gov Similar QSAR approaches have been applied to large sets of benzodiazepines to predict their activity on GABA-A receptors, further highlighting the utility of these methods in understanding and optimizing the therapeutic potential of diazepine-containing scaffolds. nih.gov

Structure Activity Relationship Sar Studies of 1,4 Diazepanone Derivatives

Elucidating the Influence of Substituent Variations on Biological Activities

The biological activity of 1,4-diazepanone derivatives is highly sensitive to the nature and position of various substituents on the core structure. Research has demonstrated that modifications at the N1 and N4 positions, as well as on the diazepanone ring itself, can dramatically alter the compound's interaction with biological targets.

For instance, in the development of 1,4-diazepan-7-ones as inhibitors of human kallikrein 7 (KLK7), a serine protease implicated in skin diseases, SAR studies revealed that the substituents at the N1, C3, and C6 positions are critical for potency. nih.gov A series of 1-aryl-1,4-diazepan-2-one derivatives were investigated as novel triple reuptake inhibitors (TRIs) for the treatment of depression. nih.gov The study found that the nature of the aryl group at the N1 position significantly influenced the inhibitory activity on serotonin, norepinephrine, and dopamine transporters.

Similarly, for the broader class of 1,4-benzodiazepines, which share the seven-membered diazepine (B8756704) ring, electron-withdrawing groups at specific positions are known to enhance activity. For example, an electron-withdrawing substituent (such as Cl, NO2, or CF3) at position 7 of the fused benzene ring generally increases anxiolytic activity, while substitutions at other positions tend to decrease it. While 4-(4-Chlorobenzyl)-1,4-diazepan-5-one lacks the fused benzene ring, this principle highlights the sensitivity of the diazepine system to electronic effects from substituents.

The table below summarizes the effects of key substituent variations on the biological activity of 1,4-diazepanone derivatives based on published research findings.

| Scaffold Position | Substituent Variation | Observed Effect on Biological Activity | Target/Assay |

| N1 | Aryl groups | Modulates potency and selectivity as triple reuptake inhibitors. nih.gov | Monoamine Transporters |

| N1 | Methyl group | Often increases activity in related benzodiazepines. | CNS Receptors |

| C2 | Carbonyl function | Considered essential for anxiolytic activity in benzodiazepines. | CNS Receptors |

| C5 | Phenyl group | Generally increases activity in benzodiazepines. slideshare.net | CNS Receptors |

| C6 | Side chains | Modifications focused on this area led to highly potent and selective inhibitors. nih.gov | Human Kallikrein 7 |

Role of the 1,4-Diazepanone Core Rigidity and Flexibility in Ligand-Receptor Interactions

The seven-membered 1,4-diazepanone ring is not planar and can adopt various low-energy conformations, such as chair, boat, and twist-boat forms. This conformational flexibility is a key determinant in how these ligands adapt to the binding sites of their target receptors. The rigidity or flexibility of the core structure dictates the orientation of crucial substituents, thereby influencing binding affinity and efficacy.

Crystal structure analysis of related compounds, such as 1-benzyl-1,4-diazepan-5-one (B1267611), reveals that the seven-membered ring typically adopts a chair-like conformation. nih.gov This conformation positions the substituents in specific axial or equatorial orientations, which is critical for precise interactions with receptor pockets. The ability to adopt a specific conformation upon binding can be essential for biological activity. For G protein-coupled receptors (GPCRs), for example, the ligand's shape complementarity with the binding pocket is paramount for receptor activation. nih.govnih.gov

Conversely, introducing rigidity into the structure can enhance binding affinity by reducing the entropic penalty associated with the ligand adopting a single bioactive conformation upon binding. The design of rigid analogs is a common strategy in medicinal chemistry to probe the geometric requirements of a pharmacophore. slideshare.net For 1,4-diazepanones, constraining the flexibility of the core or its substituents can lead to more potent and selective compounds by locking the molecule into its most active shape.

Impact of Modifications at the Benzyl (B1604629) Moiety and Other Peripheral Substituents

In this compound, the 4-chlorobenzyl group at the N4 position is a critical peripheral substituent. Modifications to this benzyl moiety can significantly impact biological activity. The nature, size, and electronic properties of the substituent on the phenyl ring can influence everything from receptor binding to metabolic stability.

For the related 1,4-benzodiazepines, it is well-established that substitutions on the C5-phenyl ring have a profound effect on activity. slideshare.net

Ortho (2')-substitution: Halogen substituents (e.g., Chlorine, Fluorine) at the 2'-position generally increase potency.

Para (4')-substitution: Any substitution at the 4'-position is known to strongly decrease activity.

While these findings pertain to the C5-phenyl group of benzodiazepines, they underscore the importance of the substitution pattern on peripheral aromatic rings. In the case of this compound, the para-chloro substituent on the N4-benzyl group is a defining feature. SAR studies on analogous series would typically involve synthesizing derivatives with the chloro group at the ortho or meta positions, or replacing it with other groups (e.g., fluoro, methyl, methoxy) to probe the steric and electronic requirements of the target's binding pocket. The table below illustrates hypothetical modifications based on established SAR principles.

| Moiety | Position of Modification | Type of Modification | Predicted Impact on Activity |

| N4-Benzyl | Para (4') | Chlorine (as in parent compound) | Defines baseline activity |

| N4-Benzyl | Ortho (2') | Chlorine, Fluorine | Potential for increased activity |

| N4-Benzyl | Meta (3') | Chlorine, Fluorine | Likely decreased activity |

| N4-Benzyl | Para (4') | Electron-donating group (e.g., OCH3) | Likely decreased activity |

Bioisosteric Replacement Strategies in the Design of Novel 1,4-Diazepanone Analogs

Bioisosteric replacement is a powerful strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This technique is widely used to enhance potency, selectivity, decrease toxicity, or improve the pharmacokinetic profile of a lead compound.

In the context of 1,4-diazepanone analogs, several bioisosteric replacements can be envisioned:

Amide Bond Isosteres: The lactam (cyclic amide) functionality in the 1,4-diazepan-5-one (B1224613) core is a key structural feature. It can be replaced with bioisosteres like triazoles or oxadiazoles to improve metabolic stability. nih.gov For example, the successful replacement of an amide with a 1,2,4-triazole in the conversion of diazepam to alprazolam highlights the utility of this approach in related seven-membered ring systems. nih.gov

Phenyl Ring Bioisosteres: The 4-chlorophenyl moiety of the benzyl group could be replaced with other aromatic systems, such as thiophene or pyridine. cambridgemedchemconsulting.com This can alter the molecule's electronic distribution and hydrogen bonding capacity, potentially leading to new receptor interactions.

Halogen Bioisosteres: The chlorine atom could be replaced with other groups of similar size, such as a trifluoromethyl (CF3) group. cambridgemedchemconsulting.com However, the electronic properties are quite different, and such a change could either be beneficial or detrimental to activity, depending on the specific target interactions. nih.gov

The application of bioisosterism allows chemists to explore new chemical space while retaining the essential pharmacophoric features of the parent molecule, leading to the discovery of novel analogs with superior properties. spirochem.com

Integration of Computational and Experimental SAR Data for Rational Design

Modern drug discovery heavily relies on the synergy between experimental testing and computational modeling for the rational design of new therapeutic agents. For 1,4-diazepanone derivatives, this integrated approach can accelerate the optimization process.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools.

3D-QSAR: Studies on 1,4-diazepan-7-one inhibitors of KLK7 have successfully used 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models provide detailed 3D contour maps that show where steric bulk, positive, or negative charges on the molecule are likely to increase or decrease biological activity, guiding the design of new, more potent compounds. researchgate.net

Molecular Docking: Docking simulations can predict the binding mode of 1,4-diazepanone derivatives within the active site of a target protein. researchgate.netresearchgate.net This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and understand the SAR data on a molecular level. For example, docking can explain why a particular substituent enhances binding affinity while another diminishes it.

Experimental data from the synthesis and biological evaluation of new analogs provide the crucial real-world data needed to build, validate, and refine these computational models. The iterative cycle of designing compounds using computational predictions, followed by synthesizing and testing them, and then feeding the results back into the models, is a cornerstone of rational drug design. This approach has been successfully applied to various diazepanone scaffolds, leading to the identification of highly potent and selective inhibitors. nih.govresearchgate.net

Biological Activities and Mechanistic Insights of 1,4 Diazepanone Compounds in Vitro/in Silico Focus

In Vitro Receptor Binding Affinity Profiling

The interaction of 1,4-diazepanone derivatives with central nervous system (CNS) receptors is a key area of investigation, particularly for their potential as antipsychotic agents. The binding affinity, often expressed as the inhibition constant (Kᵢ), indicates the concentration of a compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.

Dopamine Receptor Subtype Interactions (e.g., D₂, D₃, D₄)

Dopamine receptors, particularly the D₂-like family (D₂, D₃, and D₄), are primary targets for antipsychotic medications. wikipedia.org Antagonism at the D₂ receptor is a hallmark of typical antipsychotics, while atypical antipsychotics often exhibit a more complex interaction profile with various dopamine receptor subtypes. researcher.life

Studies on the 1,4-diazepanone derivative, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, have revealed a notable affinity for D₂ and D₄ receptors. This compound demonstrated a moderate affinity for the D₂ receptor and a high affinity for the D₄ subtype. nih.gov This binding profile, characterized by potent D₄ interaction alongside moderate D₂ affinity, is a feature of interest in the development of novel antipsychotic agents with potentially fewer motor side effects. nih.gov

Serotonin Receptor Subtype Interactions (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂꜀)

Serotonin (5-HT) receptors are crucial modulators of mood, cognition, and behavior, and are significant targets for a wide range of psychotropic drugs. nih.gov Atypical antipsychotics, in particular, often display significant affinity for various 5-HT receptor subtypes, which is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their reduced side-effect profile. nih.gov

The 1,4-diazepanone analog 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one has been shown to possess high affinity for the 5-HT₂ₐ receptor and moderate affinity for the 5-HT₁ₐ receptor. nih.gov Interaction with the 5-HT₂ₐ receptor is a key characteristic implicated in the therapeutic efficacy of atypical antipsychotics. nih.gov Furthermore, activity at the 5-HT₁ₐ receptor has been suggested to contribute to the improved therapeutic profile of certain antipsychotic drugs. nih.gov

Histamine H₁ Receptor Binding Characterization

The histamine H₁ receptor is a G protein-coupled receptor involved in allergic responses and the regulation of wakefulness. Many antipsychotic drugs exhibit antagonist activity at H₁ receptors, which is often associated with sedative side effects.

In vitro binding assays for the 1,4-diazepanone derivative 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one indicate a notable affinity for the histamine H₁ receptor. nih.gov

Interactive Data Table: Receptor Binding Affinities of a 1,4-Diazepanone Analog

The following table summarizes the in vitro binding affinities (Kᵢ, in nM) of the reference compound 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one for various CNS receptors. nih.gov

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Dopamine D₂ | 76 |

| Dopamine D₄ | 10 |

| Serotonin 5-HT₁ₐ | 117 |

| Serotonin 5-HT₂ₐ | 23.6 |

| Histamine H₁ | 188.6 |

Sigma Receptor Ligand Activity (e.g., Sigma-1, Sigma-2)

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins that are not classified as opioid receptors, despite their historical association. mdpi.com They are involved in a wide range of cellular functions and are considered therapeutic targets for various CNS disorders. wisc.edunih.gov The sigma-2 receptor, in particular, is a potential target for cancer therapeutics. nih.gov While various heterocyclic compounds, including benzazepines, have been investigated as sigma receptor ligands, specific in vitro binding data for 4-(4-chlorobenzyl)-1,4-diazepan-5-one or its close analogs at sigma-1 or sigma-2 receptors are not extensively detailed in the available scientific literature. mdpi.com

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Potentials

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. mdpi.commdpi.com Inhibition of these enzymes, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov

While various nitrogen-containing heterocyclic structures have been explored as potential cholinesterase inhibitors, there is a lack of specific in vitro studies documenting the inhibitory activity of this compound against AChE or BChE. researchgate.net General studies on benzodiazepine derivatives have shown some inhibitory effects on acetylcholinesterase, but direct extrapolation to the 1,4-diazepan-5-one (B1224613) scaffold requires specific experimental validation. Therefore, the potential for this specific compound to act as an inhibitor of AChE or BChE remains to be determined through dedicated enzymatic assays.

Investigational Biological Effects in Cellular and Biochemical Assays

Antimicrobial Activity against Bacterial and Fungal Strains

The 1,4-diazepine nucleus is a scaffold of significant interest for the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated, demonstrating a range of activities against pathogenic bacteria and fungi.

A series of novel 1H-1,4-diazepines fused with a pyrazolopyrimidinone moiety were synthesized and screened for their antimicrobial properties. These compounds were tested against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Klebsiella pneumoniae, and the fungal strains Aspergillus niger and Candida albicans. The results, obtained using a cup-plate method, indicated that several of the synthesized diazepine (B8756704) derivatives possess antimicrobial and antifungal activities.

In another study focusing on 1,5-benzodiazepine derivatives, which share a seven-membered diazepine ring, researchers designed and synthesized 36 new compounds. These were evaluated for in vitro antimicrobial activity against Candida neoformans, Candida albicans, Escherichia coli, and Staphylococcus aureus. Many of the derivatives exhibited considerable potency against all tested strains. Notably, compounds designated as 1v and 1w showed excellent antifungal activity against C. neoformans, with Minimum Inhibitory Concentrations (MIC) ranging from 2-6 μg/mL. This potency was reported to be 32-64 times higher than the reference drugs. Furthermore, one compound displayed antibacterial activity against E. coli and S. aureus equivalent to the reference drugs, with an MIC of 40 μg/mL. Preliminary structure-activity relationship (SAR) studies suggested that the nature of substituents on the phenyl and thiophene rings significantly influenced the antimicrobial activity.

The table below summarizes the antimicrobial activity of selected 1,5-benzodiazepine derivatives.

| Compound | Organism | MIC (μg/mL) | MFC (μg/mL) |

| 1v | C. neoformans | 2-6 | 10-14 |

| 1w | C. neoformans | 2-6 | 10-14 |

| Unspecified | E. coli | 40 | - |

| Unspecified | S. aureus | 40 | - |

| MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is illustrative of the potency found in the series. |

These findings underscore the potential of the diazepine and benzodiazepine scaffolds as a foundation for developing novel antimicrobial and antifungal therapeutic agents.

Anticancer Cytotoxicity in Diverse Cancer Cell Lines and Associated Mechanistic Pathways

The diazepine and benzodiazepine cores have been extensively investigated as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including those relevant to cancer therapy. Research has demonstrated that derivatives of 1,4-diazepan-5-one and related structures can exhibit significant cytotoxic effects against various cancer cell lines through diverse mechanisms of action.

A study involving novel tetrahydro-5H-benzo[e] nih.govbenthamscience.comdiazepin-5-ones, which share the core structure of interest, revealed potent anticancer activity. Twelve compounds from this series were screened by the National Cancer Institute (NCI) against a panel of 60 different human tumor cell lines. One derivative, compound 24a , showed remarkable broad-spectrum activity, inhibiting 58 of the 60 cancer cell lines. Its Growth Inhibition 50% (GI₅₀) values were in the micromolar and sub-micromolar range, with the most potent effects observed against specific leukemia, melanoma, and breast cancer cell lines.

Similarly, a series of benzo[b]pyrano[2,3-e] nih.govbenthamscience.comdiazepines were evaluated for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. mdpi.com A number of the tested compounds displayed noteworthy cytotoxic activity. mdpi.com Specifically, analogue 9 from this series exhibited the highest cytotoxicity, with IC₅₀ values of 16.19 ± 1.35 μM and 17.16 ± 1.54 μM against HCT-116 and MCF-7 cells, respectively. mdpi.com

Another investigation into a 1,5-benzodiazepin-2-one derivative, compound 3b , reported promising antiproliferative activity against three cancer cell lines, with IC₅₀ values ranging from 6 to 9 µM. nih.gov

The table below presents the cytotoxic activity of a representative tetrahydro-benzo nih.govbenthamscience.comdiazepin-5-one derivative against a selection of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| HL-60(TB) | Leukemia | 0.047 |

| CCRF-CEM | Leukemia | 0.21 |

| K-562 | Leukemia | 0.28 |

| MALME-3M | Melanoma | 0.17 |

| SK-MEL-2 | Melanoma | 0.20 |

| UACC-62 | Melanoma | 0.21 |

| MCF7 | Breast Cancer | 0.29 |

| MDA-MB-468 | Breast Cancer | 0.42 |

| NCI/ADR-RES | Ovarian Cancer | 0.38 |

| OVCAR-3 | Ovarian Cancer | 0.31 |

| HT29 | Colon Cancer | 0.32 |

| HCT-116 | Colon Cancer | 0.33 |

| Data derived from NCI screening for compound 24a, a tetrahydro-benzo nih.govbenthamscience.comdiazepin-5-one derivative. |

The anticancer effects of diazepanone and related benzodiazepine compounds are attributed to several molecular mechanisms, including the induction of apoptosis and cell cycle arrest. blrcl.org

Apoptosis Induction: Studies on various benzodiazepine derivatives have shown they can trigger programmed cell death in cancer cells. For instance, the anticancer activity of diazepam has been linked to the generation of reactive oxygen species (ROS), which leads to DNA damage. blrcl.org This damage can upregulate tumor suppressor proteins like p53, which in turn activates pro-apoptotic proteins such as BAX. blrcl.org The activation of BAX leads to the mitochondrial release of cytochrome c, initiating a caspase cascade (involving caspases -3, -7, and -9) that culminates in apoptosis. blrcl.org

Further investigation into the 1,5-benzodiazepin-2-one derivative compound 3b revealed that it induces both early and late apoptosis in HepG2 liver cancer cells. nih.gov This was confirmed by the observed induction of pro-apoptotic proteins Caspase 3 and BAX, alongside the suppression of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest and Enzyme Inhibition: Inhibition of cell cycle progression is another key mechanism. Some 1,4-benzodiazepine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov The derivative compound 3b was found to suppress cell cycle progression at the G2/M phase. nih.gov

The molecular modularity of the benzodiazepine structure allows it to interact with various enzymes crucial for cancer cell survival and proliferation. nih.gov Compound 3b was identified as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1), with IC₅₀ values of 0.023 nM and 0.041 nM, respectively. nih.gov Inhibition of these pathways can disrupt cancer cell signaling and gene expression, leading to cell death. nih.gov Other proposed mechanisms for different benzodiazepine derivatives include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and halts cell division. nih.gov

Target Identification and Molecular Pathway Elucidation for Diazepanone Biological Action

The elucidation of the precise molecular targets and the subsequent signaling pathways of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of 1,4-diazepanone compounds, including the specific molecule this compound, a comprehensive understanding of their biological interactions at a molecular level is crucial for characterizing their therapeutic potential and mechanism of action. While direct experimental data on this compound is limited in publicly accessible literature, a combination of in silico predictive methodologies and data from structurally related compounds allows for the formulation of well-grounded hypotheses regarding its biological targets and mechanistic pathways.

The primary approach to identifying the molecular targets of a novel compound like this compound involves computational, or in silico, techniques. These methods leverage the compound's structure to predict its interactions with a vast array of known biological macromolecules. Methodologies such as target fishing, reverse docking, and virtual screening are instrumental in narrowing down the vast landscape of the human proteome to a manageable number of putative targets.

In Silico Target Fishing and Virtual Screening:

Target fishing is a computational strategy that aims to identify potential protein targets for a given small molecule. benthamscience.com This can be achieved through ligand-based approaches, which compare the query molecule to libraries of compounds with known biological activities, or through structure-based methods like reverse docking, where the molecule is computationally docked against a large collection of protein structures. For a compound with a novel scaffold like a 1,4-diazepan-5-one derivative, these in silico methods provide an essential first step in hypothesis generation. nih.gov

A hypothetical virtual screening of a library containing this compound against a panel of central nervous system (CNS) targets could yield a prioritized list of potential interacting proteins. The selection of these targets would be guided by the known biological activities of the broader 1,4-diazepine class of compounds, which includes anxiolytic, anticonvulsant, and antipsychotic effects.

Hypothesized Molecular Targets and Mechanistic Pathways:

Based on the extensive research conducted on the structurally related 1,4-benzodiazepines, the primary and most well-established target for many diazepine-containing compounds is the gamma-aminobutyric acid type A (GABA-A) receptor . benzoinfo.comresearchgate.net These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. uobasrah.edu.iq Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and potentiate the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. benzoinfo.com This neuronal inhibition is the basis for the sedative, anxiolytic, and anticonvulsant effects of these drugs. uobasrah.edu.iq

Given the structural similarities, it is highly probable that this compound also interacts with the GABA-A receptor. The nature and affinity of this interaction would be influenced by the specific substitutions on the 1,4-diazepan-5-one core.

Molecular Docking Simulations:

To investigate this hypothesis at a molecular level, in silico molecular docking studies can be performed. These simulations predict the preferred binding orientation and affinity of a ligand to a protein target. A docking study of this compound with a homology model of the benzodiazepine binding site on the GABA-A receptor could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. benthamscience.comnih.gov

The binding energy and docking score obtained from such simulations can provide a quantitative estimate of the binding affinity. A comparison of these scores with those of known GABA-A receptor modulators, like diazepam, can help to predict the potential potency of this compound.

Beyond the GABA-A Receptor: Exploring Non-Benzodiazepine Targets:

It is also important to consider that not all biological effects of diazepine derivatives are mediated through the GABA-A receptor. Some studies have indicated that benzodiazepines can have non-GABAergic effects, such as interacting with voltage-gated ion channels. Furthermore, other classes of 1,4-diazepines have been shown to target different proteins. For instance, certain 1,4-diazepine-2,5-diones have been identified as antagonists of the HDM2-p53 interaction, suggesting potential applications in oncology. nih.gov A virtual screening study identified a 1,4-diazepan-2-one derivative as a selective butyrylcholinesterase (BChE) inhibitor, a target relevant to Alzheimer's disease. nih.gov Another study demonstrated that certain 2,7-diphenyl-1,4-diazepan-5-one derivatives could potentially inhibit the NS5B RNA polymerase of the hepatitis C virus. nih.gov

Therefore, a comprehensive target identification strategy for this compound should not be limited to the GABA-A receptor. Broader in silico screening approaches are warranted to explore a wider range of potential targets, which could explain a more diverse pharmacological profile.

Molecular Pathway Elucidation:

Once a high-confidence molecular target is identified, the subsequent step is to elucidate the molecular pathway through which the compound exerts its biological effect. If this compound is confirmed to be a positive allosteric modulator of the GABA-A receptor, the primary pathway would involve the enhancement of GABAergic neurotransmission. This would lead to a dampening of neuronal excitability in various brain regions, such as the amygdala (involved in anxiety) and the hippocampus (involved in memory and seizure activity).

Should in silico and subsequent in vitro studies reveal activity at other targets, the corresponding pathways would need to be investigated. For example, inhibition of butyrylcholinesterase would lead to increased levels of the neurotransmitter acetylcholine, a pathway relevant to cognitive function.

Data Tables

| Predicted Protein Target | Target Class | Prediction Score/Confidence | Potential Biological Action |

|---|---|---|---|

| GABA-A Receptor, Alpha 1 Subunit | Ion Channel | High | Anxiolytic, Sedative, Anticonvulsant |

| Butyrylcholinesterase (BChE) | Enzyme | Medium | Cognitive Enhancement |

| HDM2 | E3 Ubiquitin Ligase | Low | Anticancer |

| Voltage-gated Sodium Channel | Ion Channel | Low | Neuroprotection |

Advanced Applications and Future Directions in 1,4 Diazepanone Research

Development of 4-(4-Chlorobenzyl)-1,4-diazepan-5-one and Analogs as Molecular Probes and Biochemical Tools

The utility of compounds like this compound extends beyond their direct therapeutic potential. Their development as molecular probes and biochemical tools is crucial for elucidating complex biological pathways and validating new drug targets. Molecular probes are specialized molecules used to study other molecules or structures, often by incorporating reporter groups such as fluorescent tags or radioactive isotopes.

While specific examples of this compound being used as a molecular probe are not extensively detailed in the literature, the broader 1,4-diazepanone class serves as a versatile template for such tools. The design principles involve modifying the core scaffold to introduce functionalities that allow for detection while retaining affinity for the biological target. For instance, an analog could be synthesized with a linker arm for attachment to a fluorescent dye or a biotin (B1667282) molecule for affinity-based purification of its target protein.

The development of these tools is instrumental for:

Target Identification and Validation: Radiolabeled or fluorescently tagged 1,4-diazepanone analogs can be used in binding assays to identify and quantify the expression of their target receptors in various tissues or cell types.

Visualizing Biological Processes: Probes with imaging capabilities can help visualize receptor distribution and trafficking in real-time within living cells, providing insights into the compound's mechanism of action.

High-Throughput Screening: The creation of specific probes enables the development of robust biochemical assays for screening large compound libraries to find new molecules that interact with the same target.

Scaffold Derivatization for Fine-Tuning Receptor Selectivity and Potency

The 1,4-diazepanone core is a malleable scaffold that allows for systematic chemical modifications to optimize its pharmacological properties. Derivatization—the process of chemically modifying a compound—is a cornerstone of medicinal chemistry used to fine-tune a molecule's selectivity for its intended target and enhance its potency.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing a series of analogs with varied substituents at different positions on the diazepanone ring and its appendages, researchers can systematically probe how structural changes affect biological activity. For example, in the development of a diazepane-based inhibitor for the SARS-CoV-2 main protease (Mpro), optimization of the binding in the S2 pocket was achieved by generating a virtual library of compounds through in silico methods, followed by synthesis and activity assessment. nih.gov This work established a clear SAR, where a phenyl ring with an ortho substituent (Cl > CF3 > CN > Me > OMe) was preferred. nih.gov The 2,4-dichloro derivative was found to be significantly more potent than the corresponding 2-chloro or 4-chloro derivatives, highlighting the impact of specific substitution patterns. nih.gov

Similarly, research on 1,3,6-trisubstituted 1,4-diazepan-7-ones as inhibitors for human kallikrein 7 (KLK7) utilized structure-based drug design to guide the synthesis of derivatives with improved potency and selectivity. nih.gov By focusing on the side chain interacting with the prime site region of the enzyme, highly potent and selective inhibitors were identified. nih.gov These examples underscore the principle that targeted modifications to the 1,4-diazepanone scaffold are a powerful strategy for enhancing desired therapeutic properties while minimizing off-target effects.

Table 1: Impact of Phenyl Ring Substitution on SARS-CoV-2 Mpro Inhibitory Activity This table is generated based on qualitative structure-activity relationship descriptions.

| Position | Substituent | Relative Potency | Reference |

| ortho | Cl | ++++ | nih.gov |

| ortho | CF3 | +++ | nih.gov |

| ortho | CN | ++ | nih.gov |

| ortho | Me | + | nih.gov |

| ortho | OMe | +/- | nih.gov |

| para | Halogen | Tolerated | nih.gov |

| para | O-cycloalkyl | Tolerated | nih.gov |

| para | Nitrile | Tolerated | nih.gov |

Exploration of Novel Therapeutic Avenues Based on Mechanistic Understanding of 1,4-Diazepanone Activity

A deep understanding of how 1,4-diazepanone-based compounds exert their effects at a molecular level is critical for uncovering new therapeutic applications. nih.gov The 1,4-diazepine framework and its derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects. researchgate.neteurekaselect.com

For instance, by understanding the mechanism of monoamine reuptake, a novel series of 1-aryl-1,4-diazepan-2-one derivatives were designed as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin, norepinephrine, and dopamine. nih.gov This mechanistic insight led to the development of a potent TRI with antidepressant-like activity in preclinical models. nih.gov In another area, a class of benzo nih.govnih.govdiazepin-2-one derivatives was designed to act as endothelin receptor antagonists, which are implicated in cardiovascular diseases. nih.gov

Knowledge of the specific molecular target allows for a more rational approach to drug development. It enables the migration of activity from one target to a related one through chemical modification, as seen in the development of the kinase inhibitor imatinib. nih.gov As researchers continue to elucidate the precise targets and downstream signaling pathways affected by compounds like this compound, new and unexpected therapeutic opportunities are likely to emerge. This mechanistic clarity is essential for moving beyond serendipitous discovery to a more predictable and targeted approach to finding new medicines.

Integration of Artificial Intelligence and Machine Learning in Accelerated 1,4-Diazepanone Discovery and Optimization

AI and ML can be applied at multiple stages of the discovery pipeline:

Hit Identification: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of virtual molecules, allowing for the rapid in silico screening of massive chemical libraries to identify promising starting points or "hits."

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models learn the underlying rules of chemical structures and can generate novel 1,4-diazepanone derivatives optimized for potency, selectivity, and drug-like properties. springernature.com

Predicting Molecular Properties: Machine learning tools, such as graph neural networks, are increasingly used to predict a molecule's absorption, distribution, metabolism, and elimination (ADME) properties, as well as potential toxicity. astrazeneca.com This allows for the early deselection of compounds likely to fail later in development.

Accelerating Optimization: In a hit-to-lead campaign for a diazepane-based SARS-CoV-2 inhibitor, an integrated workflow combined computational simulations with high-throughput medicinal chemistry. nih.gov A virtual library was generated in silico, docked into the enzyme's active site, and the best-scoring compounds were prioritized for synthesis, leading to a rapid tenfold increase in inhibitory activity. nih.gov

Outlook for Rational Drug Design and Hit-to-Lead Optimization of 1,4-Diazepanone-Based Compounds

The future of drug discovery for 1,4-diazepanone-based compounds lies in the continued application of rational drug design principles and a structured hit-to-lead optimization process. researchgate.net This approach moves away from random screening towards a more targeted and efficient methodology. The ultimate goal is to identify a drug candidate with the best possible balance of potency, selectivity, pharmacokinetic properties, and safety. upmbiomedicals.com

The hit-to-lead (H2L) process is a critical phase that refines initial "hits" from high-throughput screening into more promising "lead" compounds. upmbiomedicals.com For the 1,4-diazepanone scaffold, this involves several key steps:

Hit Triage and Validation: Initial hits are grouped by structural similarity and ranked based on potency, target affinity, and ligand efficiency.

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the hit structure to understand which parts of the molecule are essential for activity and to improve properties like metabolic stability and potency while reducing off-target effects or reactive metabolite formation. youtube.com

Property Optimization: Beyond potency, the H2L process focuses on improving drug-like properties. This includes enhancing solubility, permeability, and metabolic stability, and reducing potential liabilities like inhibition of cytochrome P450 enzymes. youtube.compurdue.edu

In Vitro and In Vivo Testing: Promising analogs undergo extensive testing in a cascade of biological assays to confirm their activity and selectivity in cellular and, eventually, animal models. upmbiomedicals.com

The journey from a screening hit to a clinical candidate is an iterative cycle of design, synthesis, and testing. nih.gov By combining structural biology insights, computational modeling, and expert medicinal chemistry, researchers can rationally navigate the optimization of 1,4-diazepanone derivatives, maximizing their potential to become successful therapeutics.

Q & A

Advanced Question: How can computational modeling improve the design of novel synthetic pathways for this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) can predict reactivity and transition states for key steps like benzylation. For example:

- Reaction path search : Tools like GRRM17 or AFIR identify low-energy pathways, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS simulations optimize solvent selection by predicting solvation energies and transition-state stabilization .

- Machine learning : Training models on existing benzodiazepine syntheses (e.g., PubChem data) can propose novel catalysts or conditions .

Basic Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR (in CDCl₃ or DMSO-d₆) confirm the diazepanone ring structure and chlorobenzyl substitution. Key signals include:

- Diazepanone carbonyl at ~170 ppm (C).

- Chlorobenzyl aromatic protons as a doublet (δ 7.2–7.4 ppm, H) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₃ClN₂O: calc. 248.0718, observed 248.0715) .

Advanced Question: How can hyphenated techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- LC-MS/MS : Combines separation with fragmentation patterns to distinguish regioisomers (e.g., chlorobenzyl vs. chlorophenyl substitution) .

- X-ray crystallography : Resolves absolute configuration and crystal packing effects, critical for studying solid-state reactivity .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Advanced Question: How can in silico docking studies guide structure-activity relationship (SAR) analysis?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAₐ’s benzodiazepine-binding site. Focus on:

- Chlorobenzyl hydrophobic contacts with Leu232 and Thr233 .

- Hydrogen bonding between the diazepanone carbonyl and His102 .

- MD simulations : 100-ns trajectories assess binding stability and conformational flexibility under physiological conditions .

Basic Question: How should researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Meta-analysis : Systematically compare datasets (e.g., IC₅₀ values across studies) using PRISMA guidelines. Account for variables like:

- Assay type (cell-free vs. cell-based).

- Species differences (rat vs. human receptors) .

- Dose-response validation : Replicate conflicting results under standardized conditions (e.g., pH 7.4, 37°C) .

Advanced Question: What statistical frameworks resolve multi-variable experimental contradictions?

Methodological Answer:

- Factorial design : Apply 2⁴ designs (e.g., varying temperature, solvent, catalyst, concentration) to isolate confounding factors .

- Bayesian inference : Quantify uncertainty in conflicting data by updating prior distributions (e.g., using Stan or PyMC3) .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Advanced Question: How can green chemistry principles minimize environmental impact during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.